N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide
CAS No.: 518318-55-3
Cat. No.: VC21494894
Molecular Formula: C26H23NO6S
Molecular Weight: 477.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518318-55-3 |
|---|---|
| Molecular Formula | C26H23NO6S |
| Molecular Weight | 477.5g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonyl-4-methylbenzamide |
| Standard InChI | InChI=1S/C26H23NO6S/c1-16-5-7-19(8-6-16)26(29)27(34(30,31)22-12-10-21(32-4)11-13-22)20-9-14-24-23(15-20)25(17(2)28)18(3)33-24/h5-15H,1-4H3 |
| Standard InChI Key | BCLCFDZKUNGVPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Physicochemical Properties
Molecular Formula and Weight
The molecular formula reveals the presence of multiple aromatic rings, functional groups, and heteroatoms that influence its reactivity and solubility. The molecular weight of approximately 477.53 g/mol situates it among medium-sized organic compounds.
Structural Features
The benzofuran moiety imparts rigidity and aromaticity to the structure, while the sulfonamide group enhances polarity and potential for hydrogen bonding interactions. The methoxy substituent contributes electron-donating effects that may influence the compound's reactivity in electrophilic aromatic substitution reactions.
Synthesis Pathways
General Synthetic Approach
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide likely involves multi-step organic reactions starting from benzofuran derivatives. Key steps may include:
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Functionalization of benzofuran at specific positions.
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Coupling reactions to introduce sulfonamide groups.
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Aromatic substitutions to incorporate methoxy and methylbenzoyl substituents.
Raw Materials
Common precursors for this synthesis include:
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Benzofuran derivatives.
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Sulfonamide reagents.
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Methoxybenzene derivatives.
Reaction Conditions
Reactions involving sulfonamide formation typically require acidic or basic catalysts to facilitate nucleophilic substitution on sulfur atoms.
Biological Activity
Toxicological Profile
Analytical Methods
Spectroscopic Techniques
Characterization of this compound can be achieved using:
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Nuclear Magnetic Resonance (NMR): To elucidate structural details such as proton environments.
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Infrared (IR) Spectroscopy: To identify functional groups like sulfonamides.
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Mass Spectrometry (MS): For molecular weight confirmation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) can be employed for purity analysis and quantification.
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